2-Benzylaminothiazole-4-carbaldehyde
Description
2-Benzylaminothiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole core substituted with a benzylamino group at position 2 and an aldehyde functional group at position 2. The thiazole ring, a five-membered aromatic structure containing nitrogen and sulfur atoms, confers unique electronic and steric properties, while the aldehyde group enables reactivity in condensation and nucleophilic addition reactions.
Properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
2-(benzylamino)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C11H10N2OS/c14-7-10-8-15-11(13-10)12-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13) |
InChI Key |
TXCHIPVPOPIXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize the properties of 2-Benzylaminothiazole-4-carbaldehyde, we compare it with two structurally or functionally related compounds: 2-formylpyridine thiosemicarbazone () and 4-(Bromomethyl)benzaldehyde (). Key distinctions in molecular structure, reactivity, and biological activity are summarized below.
Structural and Functional Group Analysis
| Compound | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C₁₁H₁₀N₂OS | Benzylamino, thiazole, aldehyde | Planar thiazole ring with conjugated aldehyde; benzyl group enhances lipophilicity |
| 2-Formylpyridine thiosemicarbazone | C₇H₉N₅S | Pyridine, thiosemicarbazone | Pyridine ring with thiosemicarbazone side chain; strong metal-chelating capacity |
| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | Bromomethyl, aldehyde | Benzaldehyde derivative with bromomethyl substituent; high electrophilicity |
Key Observations :
- The thiosemicarbazone group in 2-formylpyridine thiosemicarbazone enables robust coordination with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes critical for antitumor activity .
- The bromomethyl group in 4-(Bromomethyl)benzaldehyde facilitates nucleophilic substitution reactions, whereas the thiazole ring in the target compound may participate in aromatic interactions or hydrogen bonding .
Key Findings :
- 2-Formylpyridine thiosemicarbazone exhibits pronounced antitumor effects by disrupting iron metabolism and inhibiting ribonucleotide reductase, a key enzyme in DNA synthesis. Its iron(II) complex remains stable in plasma, suggesting sustained activity in vivo .
- This compound shares the aldehyde functional group with 2-formylpyridine thiosemicarbazone but lacks the thiosemicarbazone side chain, which is critical for metal chelation and enzyme inhibition. Its benzyl group may enhance membrane permeability compared to pyridine-based analogs.
- 4-(Bromomethyl)benzaldehyde serves primarily as a synthetic intermediate, with its bromomethyl group enabling alkylation reactions.
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